6-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-imino-2H-chromene-3-carboxamide
Description
Synthesis Analysis
The synthesis of related chromene compounds involves strategic modifications to enhance specific properties such as bioavailability, permeability, and activity against certain cell lines or biological targets. For instance, Palanki et al. (2000) explored the structure-activity relationship studies of similar compounds, emphasizing modifications at different positions to optimize activity and bioavailability (Palanki et al., 2000). Proença and Costa (2008) demonstrated an eco-friendly synthesis approach for 2-imino-2H-chromene-3-carboxamides, highlighting the efficiency and environmental benefits of their method (Proença & Costa, 2008).
Molecular Structure Analysis
The molecular structure of chromene derivatives has been extensively studied, revealing insights into their conformation and potential interactions. Reis et al. (2013) discussed the crystal structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, providing valuable information on their spatial arrangement and potential functional implications (Reis et al., 2013).
Chemical Reactions and Properties
Chromene compounds participate in various chemical reactions that lead to the formation of novel structures with potential biological activities. Badrey and Gomha (2012) explored the reactivity of a chromene derivative in producing triazines and triazepines, indicating the compound's versatility in synthesizing anti-tumor agents (Badrey & Gomha, 2012).
Physical Properties Analysis
The physical properties of chromene derivatives, including their crystal structure and solubility, are crucial for understanding their behavior in various environments. Barili et al. (2001) described the synthesis and X-ray structure of a chromene compound, offering insights into its physical characteristics and potential applications (Barili et al., 2001).
Chemical Properties Analysis
Understanding the chemical properties of chromene derivatives is essential for predicting their reactivity and interactions with biological targets. Gill, Kumari, and Bariwal (2016) investigated novel 2-imino-2H-chromene-3(N-aryl) carboxamides for their cytotoxic activity, demonstrating the impact of chemical modifications on their bioactivity (Gill et al., 2016).
properties
IUPAC Name |
6-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iminochromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F3N2O2/c18-10-2-4-14-8(5-10)6-11(15(23)26-14)16(25)24-13-7-9(17(20,21)22)1-3-12(13)19/h1-7,23H,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLRUUPFPXWKDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-imino-2H-chromene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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